molecular formula C16H13N5S2 B1344482 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1114597-28-2

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1344482
M. Wt: 339.4 g/mol
InChI Key: OZKQYFGVFQEALB-UHFFFAOYSA-N
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Description

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H13N5S2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Pyridin-2-yl Ureas

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units .
    • Method : The process involves a metal- and column-free one-pot ammonolysis using a wide range of aryl and alkyl amines .
    • Results : The reaction resulted in nearly quantitative conversions and could be easily scaled up to yield bulk amounts of triazole attaching pyridyl ureas as potential ASK1 inhibitors .
  • Photophysical Behavior of Pyridin-2-yl Compounds

    • Field : Photophysics
    • Application : The compound 3-(pyridin-2-yl)triimidazotriazine (TT-Py), which has a similar structure, shows excitation-dependent fluorescence and phosphorescence under ambient conditions .
    • Method : The behavior is investigated by means of steady state, time resolved and ultrafast spectroscopies and interpreted on the basis of X-ray diffraction studies and DFT/TDDFT calculations .
    • Results : The multiple emission properties originate from the copresence, in the investigated system, of an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .
  • Synthesis of 2,2-bis(pyridin-2-yl amino)cyclobutanols
    • Field : Organic Chemistry
    • Application : This compound is used in the preparation of 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones from 2-hydroxycyclobutanone and some 2-aminopyridines .
    • Method : The process involves a two-step protocol: a catalyst-free synthesis of 2,2-bis(pyridin-2-ylamino)cyclobutanols followed by Dess–Martin periodinane mediated ring expansion .
    • Results : The reaction resulted in the formation of 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones .
  • Photophysical Behavior of 3-(pyridin-2-yl)triimidazotriazine

    • Field : Photophysics
    • Application : The compound 3-(pyridin-2-yl)triimidazotriazine (TT-Py), which has a similar structure, shows excitation-dependent fluorescence and phosphorescence under ambient conditions .
    • Method : The behavior is investigated by means of steady state, time resolved and ultrafast spectroscopies and interpreted on the basis of X-ray diffraction studies and DFT/TDDFT calculations .
    • Results : The multiple emission properties originate from the copresence, in the investigated system, of an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .
  • Synthesis of Pyridin-2-yl Ureas Carrying Cyclic Secondary Amine Substituents

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units .
    • Method : The process involves a metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines .
    • Results : The reaction resulted in nearly quantitative conversions .
  • Complexes with 3-(pyridin-2-yl)imidazo[1,5-a]pyridine Ligands

    • Field : Inorganic Chemistry
    • Application : This compound is used in the preparation of complexes with 3-(pyridin-2-yl)imidazo[1,5-a]pyridine ligands .
    • Method : The process involves spontaneous dimerization of pyridine-2-carboxaldehyde within the coordination sphere of manganese (ii) in a one-pot reaction .
    • Results : The reaction resulted in the formation of complexes with 3-(pyridin-2-yl)imidazo[1,5-a]pyridine ligands .

properties

IUPAC Name

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5S2/c1-9-5-2-3-7-11(9)21-14(19-20-16(21)22)13-12(17)10-6-4-8-18-15(10)23-13/h2-8H,17H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKQYFGVFQEALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

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